molecular formula C8H9BrMg B1591106 2,5-Dimethylphenylmagnesium bromide CAS No. 30897-86-0

2,5-Dimethylphenylmagnesium bromide

Cat. No.: B1591106
CAS No.: 30897-86-0
M. Wt: 209.37 g/mol
InChI Key: OOJAWTIYZUSKLZ-UHFFFAOYSA-M
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Description

2,5-Dimethylphenylmagnesium bromide is an organomagnesium compound with the chemical formula C8H9BrMg. It is a colorless to light yellow solid powder, insoluble in water but soluble in organic solvents. This compound is primarily used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethylphenylmagnesium bromide is typically prepared by reacting magnesium bromide with 2,5-dimethylphenyl lithium. This reaction is carried out in the absence of oxygen and at low temperatures to minimize side reactions .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of large-scale reactors with controlled environments to ensure the purity and yield of the product. The reaction is often conducted in tetrahydrofuran (THF) as a solvent, which stabilizes the organomagnesium compound .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylphenylmagnesium bromide undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,5-Dimethylphenylmagnesium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dimethylphenylmagnesium bromide involves its role as a nucleophile and a base. It reacts with electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds. The magnesium atom coordinates with the oxygen of the carbonyl group, facilitating the nucleophilic attack by the phenyl group .

Comparison with Similar Compounds

Uniqueness: 2,5-Dimethylphenylmagnesium bromide is unique due to the specific positioning of the methyl groups, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

magnesium;1,4-dimethylbenzene-6-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.BrH.Mg/c1-7-3-5-8(2)6-4-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJAWTIYZUSKLZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[C-]=C(C=C1)C.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20450462
Record name 2,5-Dimethylphenylmagnesium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30897-86-0
Record name 2,5-Dimethylphenylmagnesium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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